5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Broad Specificity Antibodies and ELISA Development
A study by Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples. This research utilized immunoreagents with broad specificity, achieving selectivity against common sulfonamide moieties. The assay's sensitivity met regulatory requirements for veterinary antibiotic detection, demonstrating a novel application in food safety and regulatory compliance Adrián et al., 2009.
Cancer Research and Drug Development
Sulfonamide compounds have been evaluated for their potential in cancer treatment. Morsy et al. (2009) investigated bis-sulfonamides as inhibitors of carbonic anhydrase (CA) isozymes, showing efficacy against human colon, lung, and breast cancer cell lines. These findings suggest the therapeutic potential of sulfonamides in oncology, particularly in targeting tumor-associated CA isozymes Morsy et al., 2009.
Gene Expression and Antitumor Activity
Owa et al. (2002) conducted a study on the antitumor activities of sulfonamide-focused libraries, identifying compounds with potent cell cycle inhibitory properties. High-density oligonucleotide microarray analysis revealed insights into the pharmacophore structure and drug-sensitive cellular pathways, advancing the understanding of sulfonamide-based antitumor mechanisms Owa et al., 2002.
Environmental and Microbial Degradation
Research by Ricken et al. (2013) explored the microbial degradation of sulfonamide antibiotics, identifying a novel pathway initiated by ipso-hydroxylation. This study provides valuable insights into environmental bioremediation strategies for the removal of persistent antibiotic residues Ricken et al., 2013.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-amino-N-(4-iodophenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIXSNOPUZXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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